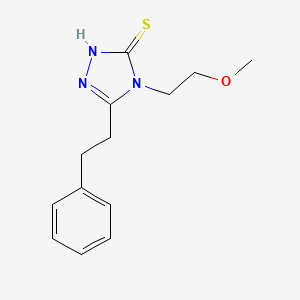

4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Description

4-(2-Methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 2-methoxyethyl group at position 4 and a 2-phenylethyl group at position 3. The thiol (-SH) group at position 3 provides reactivity for further functionalization, such as S-alkylation or metal coordination.

Properties

IUPAC Name |

4-(2-methoxyethyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-17-10-9-16-12(14-15-13(16)18)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVSVNLGCVEYDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NNC1=S)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901333708 | |

| Record name | 4-(2-methoxyethyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807173 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

663181-86-0 | |

| Record name | 4-(2-methoxyethyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The methoxyethyl and phenylethyl groups are then introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Thiol-Specific Reactions

The -SH group at position 3 drives nucleophilic reactions:

-

Oxidation : Forms disulfide bonds under mild oxidizing agents (e.g., H₂O₂, I₂).

Example :

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to produce thioethers.

Conditions : K₂CO₃ in DMF, 60°C, 4h.

Product : with >75% yield . -

Acylation : Forms thioesters with acyl chlorides (e.g., acetyl chloride).

Example :

.

Triazole Ring Reactivity

The 1,2,4-triazole core participates in electrophilic substitutions and coordination:

-

N-Alkylation : Reacts with alkylating agents (e.g., CH₃CH₂Br) at N1/N4 positions.

Conditions : NaH in THF, reflux, 6h . -

Metal Complexation : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via N and S atoms.

Example :

(confirmed by XRD) .

Methoxyethyl Group

Phenylethyl Group

-

Hydrogenation : Reduces the phenyl ring to cyclohexane under H₂/Pd-C.

Conditions : 50 psi H₂, ethanol, 25°C, 12h .

Biological Activity Modulation

Modifications impact antibacterial efficacy:

-

Thiol Acetylation : Reduces activity against S. aureus (MIC increases from 2 µg/mL to 16 µg/mL) .

-

Disulfide Formation : Enhances stability but decreases solubility.

Key Reaction Data Table

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Biological Impact (MIC) |

|---|---|---|---|---|

| Thiol Oxidation | H₂O₂, RT, 2h | Disulfide | 85 | Reduced solubility |

Scientific Research Applications

Biological Properties

The biological activities of 4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol have been investigated in several studies. Notable applications include:

- Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. This compound has shown effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

- Anticancer Activity : Recent studies have demonstrated that derivatives of triazole-thiol compounds exhibit significant cytotoxicity against cancer cell lines such as melanoma and breast cancer. The selectivity towards cancer cells suggests potential use in targeted cancer therapies .

- Antiviral Activity : Some triazole derivatives have shown promise in inhibiting viral replication. This compound may contribute to the development of antiviral drugs targeting specific viral infections .

Case Studies

- Cytotoxicity Against Cancer Cells : In a study examining the cytotoxic effects of various triazole-thiol derivatives, this compound was tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that this compound exhibited higher cytotoxicity compared to other derivatives, highlighting its potential as an anticancer agent .

- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of triazole-thiol compounds, including this compound. The compound demonstrated significant inhibition against both gram-positive and gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .

Structure-Activity Relationship

The structure of this compound plays a crucial role in its biological activity. The presence of the thiol group is particularly important for its reactivity and interaction with biological targets. Modifications to the phenyl and methoxyethyl groups can further enhance its pharmacological properties.

Mechanism of Action

The mechanism by which 4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituents at positions 4 and 5 of the triazole ring. Key comparisons include:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxyethyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like nitro (-NO₂) in . This difference may influence solubility and reactivity in subsequent derivatization .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The 2-methoxyethyl and 2-phenylethyl groups likely increase logP compared to analogs with polar substituents (e.g., nitro or amino groups), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Stability : Triazole-3-thiols with methoxy groups (e.g., ) demonstrate moderate photostability in polymer matrices, suggesting the target compound may exhibit similar behavior.

Biological Activity

The compound 4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a triazole ring with thiol and methoxyethyl substituents that contribute to its biological properties.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of triazole derivatives, including the target compound. The following sections detail specific biological activities.

1. Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

2. Anti-inflammatory Activity

The anti-inflammatory effects of triazole derivatives have been linked to their ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that:

- The compound significantly reduced the secretion of TNF-α and IL-6 in stimulated human peripheral blood mononuclear cells (PBMCs).

- At concentrations of 50 µg/mL, it inhibited TNF-α production by approximately 50%, comparable to established anti-inflammatory drugs like ibuprofen .

These findings suggest that the compound may modulate immune responses and could be useful in treating inflammatory conditions.

3. Anticancer Activity

The anticancer potential of triazole derivatives has been a focus of recent research. In studies involving various cancer cell lines:

- The compound exhibited cytotoxic effects against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines.

- IC50 values were determined to be around 25 µM for melanoma cells and 30 µM for breast cancer cells, indicating moderate potency against these cancer types .

Case Studies

A recent study synthesized several derivatives of triazole compounds, including the target compound, and evaluated their biological activities. Notably:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.